molecular formula C15H18N4O2S B2442332 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide CAS No. 1396786-32-5

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide

Cat. No.: B2442332
CAS No.: 1396786-32-5
M. Wt: 318.4
InChI Key: KFZHMSUTZCWZEU-UHFFFAOYSA-N
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Description

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide is a heterocyclic compound that features a morpholine ring, a thiophene ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide.

    Pyridazine Derivatives: Compounds like pyridazine-3-carboxamide.

    Morpholine Derivatives: Compounds such as morpholine-4-carboxamide.

Uniqueness

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

6-Morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyridazine ring, a morpholino group, and a thiophene moiety. The synthesis typically involves the reaction of pyridazine derivatives with morpholine and thiophene-containing ethyl groups. The structural formula can be represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound inhibits cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines ranged from 3.22 to 45.18 µM, indicating a moderate to high level of cytotoxicity against tumor cells .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)
A5493.22
MCF-745.18

Antiviral Properties

The compound has also been evaluated for antiviral activity. It was found to inhibit viral replication in vitro, with notable effects against several strains of viruses, including Dengue virus (DENV). The EC50 values for DENV were reported at approximately 7.2 μM, demonstrating its potential as an antiviral agent .

Table 2: Antiviral Activity

Virus TypeEC50 (µM)
DENV7.2

Case Studies

  • Antitumor Efficacy in Animal Models : In vivo studies using mouse models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction in tumor cells.
  • Synergistic Effects with Other Drugs : Combination therapy involving this compound and traditional chemotherapeutics showed enhanced efficacy, suggesting a potential for use in combination regimens for more effective cancer treatment .

Properties

IUPAC Name

6-morpholin-4-yl-N-(2-thiophen-2-ylethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(16-6-5-12-2-1-11-22-12)13-3-4-14(18-17-13)19-7-9-21-10-8-19/h1-4,11H,5-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZHMSUTZCWZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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